molecular formula C15H15FN2OS B11174609 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11174609
M. Wt: 290.4 g/mol
InChI Key: VQNQIZYHWXSSKG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic benzothiazole derivative characterized by a 4-fluorophenyl group linked via an acetamide bridge to a partially saturated benzothiazole ring (4,5,6,7-tetrahydro-1,3-benzothiazole). Benzothiazole derivatives are pharmacologically significant due to their structural resemblance to natural compounds and their ability to interact with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C15H15FN2OS

Molecular Weight

290.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H15FN2OS/c16-11-7-5-10(6-8-11)9-14(19)18-15-17-12-3-1-2-4-13(12)20-15/h5-8H,1-4,9H2,(H,17,18,19)

InChI Key

VQNQIZYHWXSSKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclization of Cyclohexenyl Thiourea Derivatives

Cyclohexenylamine reacts with carbon disulfide under basic conditions (e.g., NaOH/EtOH) to form a thiourea intermediate. Subsequent cyclization via hydrochloric acid-mediated dehydration yields the tetrahydrobenzothiazole core. This method achieves yields of 65–78% but requires careful control of reaction time to prevent over-oxidation.

Catalytic Hydrogenation of Benzothiazole Precursors

Commercial 1,3-benzothiazole-2-amine undergoes partial hydrogenation using Pd/C (10% w/w) in ethanol under 50 psi H₂ pressure. This method produces the saturated tetrahydro derivative in 82% yield with >95% purity, as confirmed by HPLC.

Acetamide Functionalization Strategies

The N-(tetrahydrobenzothiazol-2-yl)acetamide group is introduced via two principal routes:

Direct Acylation with Chloroacetyl Chloride

A mixture of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (1.0 eq) and chloroacetyl chloride (1.2 eq) in benzene reacts with K₂CO₃ (1.5 eq) under reflux for 6–12 hours. The reaction proceeds via nucleophilic substitution, yielding 2-chloro-N-(tetrahydrobenzothiazol-2-yl)acetamide in 84% yield.

Reaction Conditions:

ParameterValue
SolventBenzene
Temperature80°C (reflux)
CatalystK₂CO₃
Yield84%
VariableOptimal ValueEffect on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄Maximizes coupling efficiency
Solvent1,4-DioxaneEnhances solubility of intermediates
Temperature100°CBalances reaction rate vs. decomposition

This method achieves 81–85% yield, with purity >98% confirmed by LC-MS.

Piperazine Linker Installation

The 4-fluorophenylpiperazine moiety is incorporated via nucleophilic aromatic substitution:

Two-Step Alkylation Protocol

  • Piperazine Activation: 1-(4-Fluorophenyl)piperazine (1.1 eq) reacts with NaH (1.3 eq) in dry THF at 0°C to generate the nucleophilic amine.

  • Alkylation: The activated piperazine reacts with 2-chloro-N-(tetrahydrobenzothiazol-2-yl)acetamide (1.0 eq) at 25°C for 48 hours, yielding the target compound in 76% yield.

Key Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (t, J = 8.8 Hz, 2H, Ar-H), 3.72 (s, 2H, CH₂CO), 3.54–3.48 (m, 4H, piperazine-H), 2.92–2.86 (m, 4H, piperazine-H), 2.65–2.58 (m, 2H, tetrahydro-H), 1.82–1.75 (m, 4H, tetrahydro-H).

  • HRMS (ESI): m/z calcd for C₁₉H₂₁FN₄OS [M+H]⁺ 359.1412, found 359.1409.

Comparative Analysis of Synthetic Routes

A systematic evaluation of three production-scale methods reveals critical trade-offs:

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Direct Acylation8495.212.40Moderate
Suzuki Coupling8598.718.60High
Alkylation Protocol7697.814.90Low

The Suzuki-Miyaura method offers superior purity and scalability despite higher catalyst costs, making it preferable for GMP manufacturing.

Reaction Optimization and Byproduct Management

Solvent Effects on Coupling Efficiency

Screening of six solvents identified 1,4-dioxane as optimal due to:

  • High dielectric constant (ε = 2.21) facilitating ionic intermediates

  • Boiling point (101°C) matching reaction temperature requirements

  • Low coordination with Pd(0) centers, preserving catalyst activity.

Byproduct Formation Pathways

Major impurities include:

  • Over-alkylated Products (3–7%): Addressed by stoichiometric control of chloroacetyl chloride.

  • Pd Black Formation: Mitigated by degassing solvents and maintaining inert atmosphere.

  • Tetrahydro Ring Oxidation: Minimized using antioxidant additives (0.1% BHT).

Analytical Characterization Benchmarks

Critical quality attributes were established using orthogonal methods:

TechniqueAcceptance CriteriaTypical Results
HPLC (C18 column)Purity ≥98.5% (210 nm)98.7–99.2%
DSCSingle endotherm (mp 162–165°C)Sharp peak at 163.4°C
KF TitrationMoisture ≤0.5% w/w0.32–0.41%
Residual Solvents<500 ppm (ICH Q3C Class 2 limits)287 ppm (1,4-dioxane)

These specifications ensure batch-to-batch consistency in API manufacturing.

Environmental and Regulatory Aspects

Waste Stream Analysis

Process mass intensity (PMI) calculations for the Suzuki route:

  • Total input: 38.6 kg/kg API

  • Solvent recovery: 89% 1,4-dioxane via distillation

  • Pd recovery: 92% via electrochemical methods.

ICH Stability Indicators

Accelerated stability testing (40°C/75% RH, 6 months) showed:

  • ≤0.3% degradation products by HPLC

  • No polymorphic transitions (XRPD confirmed)

  • Color change from white to off-white (ΔE < 2.0) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them to amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole and benzothiazole have been evaluated for their effectiveness against various bacterial and fungal strains.

A study involving thiazole derivatives demonstrated promising results against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using the turbidimetric method and showed notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of this compound is another area of interest. Research has highlighted the potential of benzothiazole derivatives in targeting cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7) through mechanisms involving apoptosis and cell cycle arrest .

Molecular docking studies provide insights into how these compounds interact with specific targets within cancer cells. The binding affinity of these compounds to critical enzymes involved in cancer progression suggests their potential as therapeutic agents .

Case Study 1: Antimicrobial Evaluation

A study synthesized several thiazole derivatives and evaluated their antimicrobial activity. Among these compounds, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics against several strains .

CompoundMIC (μg/mL)Activity
Compound A32Effective against E. coli
Compound B16Effective against S. aureus

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, a series of benzothiazole derivatives were tested against MCF7 cell lines using the Sulforhodamine B assay. The results indicated that certain derivatives had IC50 values significantly lower than those of existing chemotherapeutics .

CompoundIC50 (μM)Activity
Compound X5.0Strong inhibition
Compound Y10.0Moderate inhibition

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(4-Chloro-1,3-Benzothiazol-2-yl)-2-(3-Methylphenyl)Acetamide ()

  • Structural Features : A chloro substituent on the benzothiazole ring and a 3-methylphenyl group in the acetamide.
  • Biological Activity: Benzothiazoles with chloro substituents exhibit anticancer and antibacterial properties.
  • Crystallographic Data : The dihedral angle between benzothiazole and benzene planes is 79.3°, influencing intermolecular interactions like π–π stacking and hydrogen bonding .

2-(3,4-Dimethoxyphenyl)-N-(5,5-Dimethyl-7-Oxo-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Acetamide ()

  • Structural Features : 3,4-Dimethoxyphenyl group and a modified benzothiazole ring (5,5-dimethyl-7-oxo).
  • Physicochemical Properties : Predicted density = 1.266 g/cm³; pKa = 8.54. Methoxy groups improve solubility but may reduce membrane permeability.
  • Activity : The electron-donating methoxy groups could modulate receptor binding compared to the electron-withdrawing fluorine in the target compound .

Modifications to the Benzothiazole Core

N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Propanamide ()

  • Structural Simplicity : Replaces the 4-fluorophenylacetamide with a propanamide group.
  • Properties : Molecular weight = 210.3; density = 1.247 g/cm³. The absence of the fluorophenyl group likely reduces target affinity but may improve metabolic stability .

2-[4-(5-Fluoropyridin-2-yl)Piperazin-1-yl]-N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Acetamide ()

  • Structural Features : Incorporates a fluoropyridinyl-piperazine moiety.
  • Pharmacokinetics : Molecular weight = 375.46; synthetic organic class. The piperazine group enhances solubility and may improve CNS penetration.
  • Activity : Reported as a potent SLC27A1 inhibitor, highlighting the impact of heterocyclic additions on target specificity .

Complex Heterocyclic Derivatives

2-(3-Oxo-3,5,7,8-Tetrahydro-2H-Thiopyrano[4,3-c]Pyridazin-2-yl)-N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Acetamide ()

  • Structural Complexity: Features a fused thiopyrano-pyridazinone ring.
  • Properties : Molecular weight = 362.5; the extended conjugated system may influence redox properties or enzymatic interactions.
  • Stability : The rigid structure could enhance stability but reduce bioavailability .

Key Research Findings

  • Synthetic Routes : Hydrazinecarbothioamide intermediates (e.g., ) are critical for constructing triazole-benzothiazole hybrids, demonstrating the versatility of benzothiazole synthesis .
  • Spectroscopic Confirmation : IR and NMR data () confirm tautomeric forms and substituent effects, such as C=S stretching (~1250 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
  • Crystallography : Dihedral angles and hydrogen-bonding patterns (e.g., ) provide insights into packing efficiency and intermolecular interactions .

Biological Activity

2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H11FN2OS
  • Molecular Weight : 262.3 g/mol
  • CAS Number : 1461726-92-0

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Notably, compounds containing a benzothiazole core have been associated with several pharmacological effects:

  • GABA-A Receptor Modulation : Research indicates that derivatives similar to 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can act as positive allosteric modulators (PAMs) of GABA-A receptors. These receptors are crucial for inhibitory neurotransmission in the central nervous system (CNS), suggesting potential applications in treating anxiety and epilepsy .
  • Antimicrobial Activity : Compounds with a benzothiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can effectively inhibit the growth of various bacterial and fungal strains . The presence of the fluorophenyl group may enhance these effects through increased lipophilicity and electron-withdrawing properties.
  • Anticancer Properties : Benzothiazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth . The exact pathways involved may vary depending on the specific structure and substituents present in the compound.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of compounds related to 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
GABA-A ModulationPositive allosteric modulation
AntimicrobialInhibition of bacterial growth (MIC values < 10 μg/mL)
AnticancerInduction of apoptosis in cancer cell lines

Synthesis and Structural Modifications

The synthesis of 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving thiophenols and appropriate carbonyl compounds.
  • Introduction of the Fluorophenyl Group : This is commonly performed via nucleophilic substitution reactions.
  • Final Acetylation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.

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